molecular formula C19H17F2NO5S3 B2668357 3-fluoro-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide CAS No. 896347-74-3

3-fluoro-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide

Cat. No.: B2668357
CAS No.: 896347-74-3
M. Wt: 473.52
InChI Key: JKFSQVREABNDEV-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative characterized by a bifunctional structure: one benzene ring substituted with a fluorine atom and a methoxy group (3-fluoro-4-methoxybenzenesulfonamide) and a second 4-fluorobenzenesulfonyl group linked via an ethyl bridge to a thiophene ring. Its molecular formula is C₁₉H₁₇F₂NO₅S₂, with a molecular weight of 473.48 g/mol (calculated based on structural analogs in and ).

Properties

IUPAC Name

3-fluoro-N-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2NO5S3/c1-27-17-9-8-15(11-16(17)21)30(25,26)22-12-19(18-3-2-10-28-18)29(23,24)14-6-4-13(20)5-7-14/h2-11,19,22H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKFSQVREABNDEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2NO5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or fluorine groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-fluoro-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-fluoro-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-fluoro-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-4-methoxybenzene-1-sulfonamide

  • Structural Differences : Thiophene replaced by furan; 4-fluorobenzenesulfonyl replaced by 4-methylbenzenesulfonyl.
  • Impact: Furan vs. Thiophene: Furan’s lower aromaticity and reduced electronegativity may decrease π-π stacking interactions compared to thiophene. Methyl vs.
  • Molecular Weight : 453.50 g/mol (vs. 473.48 g/mol for the target compound) .

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide

  • Structural Differences : Thiophene replaced by thiazole; additional methyl group on the benzene ring.
  • Impact: Thiazole vs. Methyl Substituent: Increases lipophilicity, possibly improving membrane permeability but reducing aqueous solubility.
  • Activity : Thiazole-containing sulfonamides are often explored for antimicrobial or kinase inhibitory activity .

Rotigotine Hydrochloride Derivatives (e.g., (S)-5-Methoxy-N-propyl-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine)

  • Structural Differences : Tetralin backbone instead of sulfonamide; lacks fluorine and methoxy groups.

3-fluoro-N-[4-(hydroxymethyl)-cyclohexyl]-N,5-dimethylbenzenesulfonamide

  • Structural Differences : Cyclohexyl group replaces thiophene-ethyl chain; hydroxymethyl and methyl groups added.
  • Hydroxymethyl: Increases polarity (logP -1.2 vs. target compound), improving solubility but reducing membrane permeability .

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide

  • Structural Differences: Pyrimidinylamino group replaces fluorinated benzene.
  • Impact: Pyrimidine Ring: Enhances hydrogen-bonding and aromatic stacking interactions, useful in enzyme inhibition (e.g., dihydrofolate reductase). Diethylamino Group: Increases basicity (pKa ~8.5), affecting ionization state and bioavailability .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP (Predicted) Potential Applications
Target Compound C₁₉H₁₇F₂NO₅S₂ 473.48 Thiophene, dual sulfonamides, F, OCH₃ 2.8 CNS disorders, enzyme inhibition
3-fluoro-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-4-methoxybenzene-1-sulfonamide C₂₀H₂₀FNO₆S₂ 453.50 Furan, 4-methylbenzenesulfonyl 3.3 Antimicrobial
N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide C₁₉H₁₈FN₃O₃S₂ 443.49 Thiazole, 4-fluorophenyl, CH₃ 3.1 Kinase inhibition
(S)-5-Methoxy-N-propyl-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine C₂₀H₂₆NOS 329.49 Thiophene-ethylamine, tetralin 4.2 Dopamine agonist (CNS)
3-fluoro-N-[4-(hydroxymethyl)-cyclohexyl]-N,5-dimethylbenzenesulfonamide C₁₅H₂₂FNO₃S 315.40 Cyclohexyl, hydroxymethyl 1.6 Anti-inflammatory

Key Research Findings

  • Synthetic Routes : The target compound’s synthesis likely parallels methods in , involving sulfonylation, nucleophilic substitution, and purification via column chromatography. Yields for similar compounds range from 28% to 60% .
  • Spectroscopic Confirmation : IR and NMR data (e.g., absence of νC=O at 1663–1682 cm⁻¹ in triazole derivatives) validate structural integrity in analogs, suggesting the target compound’s tautomeric stability .
  • Biological Relevance : Thiophene-containing sulfonamides () show CNS activity, while fluorinated analogs () exhibit improved metabolic stability due to C-F bond resistance to oxidation .

Biological Activity

3-fluoro-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the compound's synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H20F2N2O4S3C_{19}H_{20}F_2N_2O_4S_3, with a molecular weight of approximately 421.49 g/mol. The compound features a sulfonamide functional group, which is often associated with various biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include the introduction of fluorine atoms and the formation of sulfonamide linkages. The synthetic route can be optimized to enhance yield and purity.

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of sulfonamide derivatives. For instance, compounds similar to 3-fluoro-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide have shown promising results against viral infections such as Hepatitis B and HIV.

Table 1: Antiviral Activity of Related Compounds

CompoundVirus TargetedIC50 (nM)EC50 (nM)
Compound AHBV1207.8
Compound BHIV31N/A
3-Fluoro CompoundTBDTBDTBD

Enzyme Inhibition

The biological activity of sulfonamides often correlates with their ability to inhibit specific enzymes. For example, some studies suggest that sulfonamides can inhibit viral polymerases, which are crucial for viral replication.

Table 2: Enzyme Inhibition Data

EnzymeInhibition TypeIC50 (µM)
HBV PolymeraseCompetitive0.12
HIV-1 RTNon-competitive0.32

Case Studies

  • Hepatitis B Virus (HBV) Study : A recent study investigated a series of sulfonamide derivatives, including variations of the target compound, for their efficacy against HBV. The results indicated that certain modifications could enhance antiviral potency while reducing cytotoxicity.
  • HIV Study : Another research effort focused on the inhibition of HIV replication using related sulfonamide compounds. The findings revealed that specific structural features significantly impacted antiviral activity, suggesting a structure-activity relationship that could guide future drug design.

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